Target Engagement and Potency: HDAC Inhibition Profile of 1-(2-Fluorobenzyl)imidazolidin-2-one
1-(2-Fluorobenzyl)imidazolidin-2-one demonstrates measurable inhibition of histone deacetylase (HDAC) activity in a nuclear extract from human HeLa cells, with a reported IC₅₀ of 56 nM [1]. In a separate assay, it inhibits recombinant human HDAC2 with an IC₅₀ of 205 nM [2]. This potency profile can be contrasted with other imidazolidinone derivatives, where the specific substitution pattern dramatically alters activity; for example, some analogs are reported to be inactive against HDAC6 (IC₅₀ >32,000 nM) [3], highlighting the importance of this specific 2-fluorobenzyl substitution for class I HDAC engagement. A direct comparison with a 3- or 4-fluorobenzyl analog in the same assay system is currently not available in the public domain.
| Evidence Dimension | HDAC inhibition (HeLa nuclear extract) |
|---|---|
| Target Compound Data | IC₅₀ = 56 nM [1] |
| Comparator Or Baseline | Other imidazolidinone derivatives (class baseline) |
| Quantified Difference | Not directly comparable; indicates active vs. inactive spectrum |
| Conditions | Human HeLa cell nuclear extract, Fluor de lys substrate, 15 min incubation, fluorometric analysis. |
Why This Matters
For research programs targeting HDAC inhibition, this quantitative potency data establishes a benchmark for SAR studies and provides a validated starting point for further optimization, differentiating it from uncharacterized or less potent analogs.
- [1] BindingDB. BDBM50141241 (CHEMBL3758450). IC50: 56 nM for HDAC in human HeLa cells nuclear extract. View Source
- [2] BindingDB. BDBM50525180 (CHEMBL4446236). IC50: 205 nM for recombinant human HDAC2. View Source
- [3] BindingDB. BDBM50525180 (CHEMBL4446236). IC50: >3.20E+4 nM for human HDAC6. View Source
